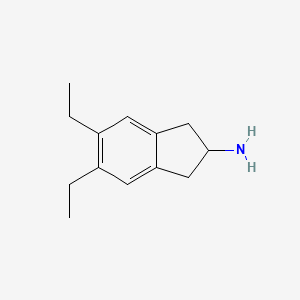

2-Amino-5,6-diethylindane

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diethyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2/h5-6,13H,3-4,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVIJLMNQNSQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436533 | |

| Record name | 2-amino-5,6-diethylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312753-70-1 | |

| Record name | 1H-Inden-2-amine, 5,6-diethyl-2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-5,6-diethylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDEN-2-AMINE, 5,6-DIETHYL-2,3-DIHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35AK6D2XZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5,6-diethylindane: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5,6-diethylindane is a substituted indane derivative with a primary amine functional group. It belongs to a class of compounds that are structurally related to amphetamines and other psychoactive substances.[1] While the parent compound, 2-aminoindane, has been studied for its stimulant and monoamine-releasing properties, this compound is primarily recognized as a key intermediate in the synthesis of the long-acting beta-adrenoceptor agonist (LABA) Indacaterol, a drug used in the management of chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, offering valuable insights for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine | [2][3] |

| Synonyms | 2-Amino-(5,6-diethyl)-indane, 5,6-Diethylindan-2-ylamine | [2][4] |

| CAS Number | 312753-70-1 | [2][3] |

| Molecular Formula | C13H19N | [2][3] |

| Molecular Weight | 189.30 g/mol | [2][3] |

| Appearance | White solid (for the free base) | [4] |

| Melting Point (HCl salt) | >250 °C | [5] |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~280-300 °C | Estimated based on the increased molecular weight compared to 2-aminoindane. |

| Density | ~0.95-1.05 g/cm³ | Typical range for similar aromatic amines. |

| pKa (of the amine) | ~9.5-10.5 | The amino group is expected to be basic, similar to other primary amines. |

| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. The hydrochloride salt is expected to be soluble in water. | [5] |

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process. A common route involves the formation of the indane core followed by the introduction of the amino group. The hydrochloride salt is often the isolated product due to its greater stability and ease of handling.

Synthesis of this compound Hydrochloride

A documented method for the synthesis of the hydrochloride salt proceeds from 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione.[5][6]

Diagram: Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol

-

Hydrogenation:

-

Work-up:

-

Salt Formation and Purification:

Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable.[6]

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.[6]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 220-280 nm).

-

Expected Retention Time: The diethyl substitution will increase the hydrophobicity compared to 2-aminoindane, leading to a longer retention time under the same conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis, providing structural information from the mass spectrum. Derivatization is often employed to improve the chromatographic properties of amines.[7][8]

-

Column: A non-polar or medium-polarity column (e.g., Rxi®-1Sil MS or Rxi®-5Sil MS) is suitable.[7][8]

-

Derivatization: Acylation with reagents like N-Methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can improve peak shape and resolution.[7][8]

-

Mass Spectrometry: Electron ionization (EI) will produce a characteristic fragmentation pattern. The molecular ion peak (m/z 189 for the free base) should be observable, along with fragments corresponding to the loss of the amino group and cleavage of the indane ring.

Diagram: Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the benzylic protons of the indane ring, the proton on the carbon bearing the amino group, the protons of the ethyl groups, and the amine protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the indane ring, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups.

-

N-H stretch: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ is expected for the primary amine.

-

C-H stretch: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be below 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹ will indicate the presence of the benzene ring.

Mass Spectrometry (MS): As mentioned under GC-MS, the mass spectrum provides information about the molecular weight and fragmentation pattern.

Pharmacology and Toxicology (of the Aminoindane Class)

While this compound itself is primarily an intermediate, the broader class of 2-aminoindanes has been investigated for its pharmacological and toxicological properties. Many substituted 2-aminoindanes act as monoamine releasing agents, affecting the levels of serotonin, norepinephrine, and dopamine in the central nervous system.[1] This activity profile is similar to that of amphetamines, though with some notable differences.

-

Mechanism of Action: 2-aminoindanes are generally more selective for serotonin and norepinephrine release compared to dopamine.[1] This may result in entactogenic effects with reduced stimulant and euphoric properties compared to amphetamines.[1]

-

Toxicity: Some studies suggest that certain serotonin-releasing 2-aminoindanes exhibit less serotonergic neurotoxicity compared to MDMA.[1] However, co-administration with a potent dopamine releaser can potentiate neurotoxic effects.[1] Animal studies have indicated that at recreational doses, some aminoindanes may be relatively benign, but high doses can lead to toxicity.[9]

It is crucial to note that the specific pharmacological and toxicological profile of this compound has not been extensively studied, and its primary relevance remains as a precursor to Indacaterol.

Applications in Drug Development

The principal application of this compound is as a starting material for the synthesis of Indacaterol. This underscores its importance in the pharmaceutical industry for the production of medications for respiratory diseases. Its rigid bicyclic structure provides a scaffold that can be further functionalized to create compounds with specific biological activities. Researchers may also explore its use as a building block for the synthesis of other novel compounds with potential therapeutic applications.

Conclusion

This compound is a chemically significant molecule, primarily due to its role as a key intermediate in the synthesis of the important bronchodilator, Indacaterol. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While some of the detailed experimental data for this specific compound are not widely published, a strong understanding of its properties and behavior can be derived from the extensive knowledge of the broader class of 2-aminoindanes. For researchers and professionals in drug development, a thorough understanding of this compound is essential for the efficient and safe production of life-saving medications.

References

-

LookChem. 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. [Link]

-

PubChem. This compound | C13H19N | CID 10192615. [Link]

-

Chemdad. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. [Link]

-

Jinan Million Pharmaceutical Co., Ltd. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. [Link]

-

ProQuest. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. [Link]

-

Wikipedia. Substituted 2-aminoindane. [Link]

-

UNODC. Details for Aminoindanes. [Link]

-

PubChem. 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. [Link]

-

HENAN SUNLAKE ENTERPRISE CORPORATION. 2-Amino-(5,6-diethyl)-indane. [Link]

-

SIELC Technologies. Separation of 2-Aminoindan on Newcrom R1 HPLC column. [Link]

-

PubMed. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. [Link]

-

ACS Publications. Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. [Link]

-

PubMed Central. Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. [Link]

-

Ovid. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

-

Encyclopedia.pub. New Psychoactive Substances: Piperazines and Aminoindanes. [Link]

- Google Patents.

-

ResearchGate. Aminoindanes--the next wave of 'legal highs'?. [Link]

-

PubMed. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. [Link]

-

PubMed Central. Synthetic Aminoindanes: A Summary of Existing Knowledge. [Link]

-

Wikipedia. 2-Aminoindane. [Link]

-

ResearchGate. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. [Link]

-

PubMed. GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]

-

Chem-Impex. 2-Aminoindan. [Link]

- Google Patents. JPH0597778A - Method for producing 2-aminoindane and salts thereof.

-

PubChem. 2-Aminoindane | C9H11N | CID 76310. [Link]

-

ResearchGate. The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. [Link]

-

Human Metabolome Database. Showing metabocard for 2-Aminoindan (HMDB0245020). [Link]

-

DEA Diversion Control Division. Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI). [Link]

-

PubMed Central. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]

-

Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubMed. HPLC qualitative amino acid analysis in the clinical laboratories. [Link]

-

PubMed. Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin. [Link]

-

Steffen's Chemistry Pages. Amino Acids (NMR and more). [Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

MDPI. Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. [Link]

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. analysis of amino acids by high performance liquid chromatography. [Link]

-

MDPI. 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. [Link]

Sources

- 1. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H19N | CID 10192615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sunlake.lookchem.com [sunlake.lookchem.com]

- 5. ovid.com [ovid.com]

- 6. Separation of 2-Aminoindan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]

- 8. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Details for Aminoindanes [unodc.org]

Introduction: The Significance of the 2-Aminoindane Scaffold

An In-depth Technical Guide to the Synthesis of 2-Amino-5,6-diethylindane

For Researchers, Scientists, and Drug Development Professionals

The indane framework, a bicyclic structure fusing a benzene ring with a cyclopentane ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid conformation provides a stable anchor for pharmacophoric groups, enabling precise interactions with biological targets.[2] Derivatives of 2-aminoindane, in particular, have garnered significant attention as they are cyclized analogues of phenethylamines and share structural similarities with potent neuromodulators like amphetamine and MDMA.[3] These compounds often act as monoamine releasing agents or receptor modulators, with applications ranging from potential treatments for psychiatric and neurological disorders to their use as research tools.[3][4][5]

Unlike their more flexible phenethylamine counterparts, 2-aminoindanes can offer enhanced selectivity, particularly for serotonin and norepinephrine transporters over dopamine, which can fine-tune their pharmacological profile to reduce unwanted stimulant effects.[3] this compound is a specific derivative that serves as a key pharmaceutical intermediate.[6][7] Notably, it is a building block in the synthesis of advanced quinolinone compounds developed for the treatment of respiratory ailments.[7] The synthesis of this specific isomer, however, presents a significant regiochemical challenge: how to selectively introduce two ethyl groups onto the 5- and 6-positions of the indane ring without generating unwanted isomers. This guide provides a detailed exploration of a robust and high-yield synthetic pathway, grounded in established and patented methodologies, to address this challenge.

Retrosynthetic Analysis: A Strategic Overview

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule, this compound, can be disconnected at the ethyl groups, suggesting a Friedel-Crafts-type reaction on a pre-existing 2-aminoindane core. To ensure reaction compatibility and regiochemical control, the amine must first be protected. This leads to a key intermediate: a protected 2-aminoindane. This precursor itself can be synthesized from a commercially available or readily prepared ketone, 2-indanone, via reductive amination or through the reduction of its oxime.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the 2-Aminoindane Precursor

The most common and efficient starting point for the target molecule is 2-aminoindane. This precursor can be synthesized from 2-indanone through several reliable methods, with the catalytic hydrogenation of the corresponding oxime being a particularly effective choice due to its high yields and operational simplicity.

Pathway: Catalytic Hydrogenation of 2-Indanone Oxime

This two-step process first involves the conversion of 2-indanone to 2-indanone oxime, followed by the catalytic reduction of the C=N bond to the desired primary amine. The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield.

-

Oximation of 2-Indanone: This is a standard condensation reaction with hydroxylamine.

-

Hydrogenation of the Oxime: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, providing excellent yields of the primary amine when conducted in an acidic medium.[8][9] The acid protonates the oxime, facilitating the reduction of the C=N bond over the N-O bond, which can be a competing pathway with other catalysts like Platinum.[8][9][10] Raney Nickel is also effective but typically requires basic conditions.[9]

Caption: Synthesis of 2-aminoindane via oxime formation and hydrogenation.

Experimental Protocol: Synthesis of 2-Aminoindane from 2-Indanone

Step A: Preparation of 2-Indanone Oxime

-

To a solution of 2-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).

-

Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into cold water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-indanone oxime.

Step B: Catalytic Hydrogenation to 2-Aminoindane [8][9]

-

In a hydrogenation vessel, dissolve the 2-indanone oxime (1.0 eq) in glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the oxime).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 3 atm.

-

Stir the mixture vigorously at room temperature (20–25 °C) for 2-4 hours or until hydrogen uptake ceases.

-

Depressurize the vessel and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Basify the filtrate to pH >10 with a cold aqueous solution of NaOH.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-aminoindane.

| Parameter | Value/Condition | Reference |

| Catalyst | 5% Pd/C | [8][9] |

| Pressure | 3 atm H₂ | [8][9] |

| Solvent | Glacial Acetic Acid | [8][9] |

| Temperature | 20–25 °C | [8][9] |

| Typical Yield | >90% | [8][9] |

Part 2: Core Pathway for 5,6-Diethyl-2-aminoindane Synthesis

The following multi-step synthesis is a robust, high-yield process adapted from patented industrial methods.[11] It leverages a protecting group strategy to control the reactivity of the amino group and direct the sequential, regioselective ethylation of the aromatic ring.

Caption: Regioselective synthesis of this compound from 2-aminoindane.[11]

Detailed Experimental Protocols

Step 1: Protection of the Amino Group [11]

-

Causality: The trifluoroacetamide group is an excellent choice. It is robust enough to withstand the strongly acidic conditions of the Friedel-Crafts reactions but can be cleanly removed under basic conditions without affecting the rest of the molecule.

-

Protocol:

-

Dissolve 2-aminoindane (1.0 eq) in a suitable organic solvent such as ethyl acetate.

-

Add ethyl trifluoroacetate (1.0-1.2 eq).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the product can often be crystallized directly from the reaction mixture by adding an anti-solvent like heptane.

-

Filter the solid product, wash with the anti-solvent, and dry under vacuum.

-

Step 2 & 4: Sequential Friedel-Crafts Acetylation [11]

-

Causality: The first acetylation occurs at the 5-position, which is the most electronically activated and sterically accessible position on the aromatic ring. After reduction of this first acetyl group to an ethyl group, the ethyl group acts as an ortho-, para-director. The 6-position is now activated and sterically favored for the second acetylation, leading to excellent regioselectivity. Using the acetyl halide as both reactant and solvent can drive the reaction to completion.

-

Protocol (General):

-

To a cooled (0-5 °C) suspension of a Lewis acid like aluminum chloride (AlCl₃, >2.0 eq) in acetyl halide (e.g., acetyl chloride), add the N-protected indane substrate (1.0 eq) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, then dry and concentrate to yield the acetylated product.

-

Step 3 & 5: Reduction of Acetyl Groups [11]

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing the aryl ketone to an alkyl group without affecting the protecting group or the indane core.

-

Protocol (General):

-

Dissolve the acetylated substrate (1.0 eq) in a suitable solvent (e.g., an ester of acetic acid).

-

Add a catalyst, such as Pd/C, and place the mixture in a hydrogenation apparatus.

-

Pressurize the system with hydrogen gas and stir vigorously until hydrogen uptake is complete.

-

Filter off the catalyst and concentrate the solvent to obtain the ethylated product.

-

Step 6: Deprotection [11]

-

Causality: The trifluoroacetyl group is readily cleaved by base-catalyzed hydrolysis.

-

Protocol:

-

Dissolve the protected N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide in a suitable solvent like methanol or ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.

-

Cool the mixture, remove the organic solvent under vacuum, and extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts and concentrate to yield the free base of this compound. The product can be converted to a salt (e.g., hydrochloride) for improved stability and handling.[7][12]

-

| Step | Reaction | Key Reagents | Typical Yield | Reference |

| 1 | Protection | Ethyl trifluoroacetate | >95% | [11] |

| 2 | 1st Acetylation | Acetyl chloride, AlCl₃ | High | [11] |

| 3 | 1st Reduction | H₂, Pd/C | ~91% | [11] |

| 4 | 2nd Acetylation | Acetyl chloride, AlCl₃ | High | [11] |

| 5 | 2nd Reduction | H₂, Pd/C | High | [11] |

| 6 | Deprotection | NaOH (aq) | High | [11] |

Conclusion

The synthesis of this compound is most effectively achieved through a regiocontrolled, multi-step pathway starting from 2-aminoindane. The key to this strategy is the use of a robust N-protecting group that directs the sequential Friedel-Crafts acetylations to the desired 5- and 6-positions, followed by clean reductions and final deprotection. The necessary 2-aminoindane precursor is itself readily accessible in high yield from 2-indanone via the catalytic hydrogenation of its oxime. This comprehensive pathway, built upon validated and scalable methods, provides a reliable route for researchers and drug development professionals to access this valuable pharmaceutical intermediate.

References

- Process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. (US6933410B2).

- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022). MDPI.

- Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia.pub.

- Reaction pathway of 2-indanone oxime hydrogenation in acidic conditions...

- Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates.

- Synthesis of Indane and its analogues.

- Substituted 2-aminoindane.Wikipedia.

- Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. (2016). Semantic Scholar.

- 2-Aminoindans of pharmacological interest.Journal of Medicinal Chemistry.

- 2-Aminoindan hydrochloride.Chem-Impex.

- Details for Aminoindanes.UNODC.

- Exploring the Versatility of Indane: From Synthesis to Industrial Applic

- 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.Biosynth.

- Synthetic Aminoindanes: A Summary of Existing Knowledge. (2017). PubMed.

- 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | 312753-53-0 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. US6933410B2 - Process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine - Google Patents [patents.google.com]

- 12. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | 312753-53-0 | FD76901 [biosynth.com]

An In-depth Technical Guide to 2-Amino-5,6-diethylindane (CAS: 312753-70-1): A Key Intermediate in Pharmaceutical Synthesis

Introduction

In the landscape of modern pharmaceutical development, the precise synthesis of active pharmaceutical ingredients (APIs) relies on the availability of high-purity, well-characterized intermediates. 2-Amino-5,6-diethylindane, registered under CAS number 312753-70-1, represents a critical building block in the synthesis of potent therapeutic agents.[1] This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its synthesis and manufacturing processes with a focus on the underlying chemical principles, and detail its pivotal role in the production of Indacaterol, a significant advancement in the treatment of chronic obstructive pulmonary disease (COPD).[2] Furthermore, this guide will present robust analytical methodologies for the purity assessment and characterization of this important intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process optimization, safety, and quality control. This compound is an organic compound characterized by an indane skeleton, which is a fused benzene and cyclopentane ring system, substituted with two ethyl groups on the benzene ring and an amino group on the cyclopentane ring.[3] The hydrochloride salt is the common form in which this intermediate is handled and utilized in subsequent synthetic steps.

| Property | Value | Source |

| CAS Number | 312753-70-1 (Free Base) | |

| 312753-53-0 (Hydrochloride) | ||

| Molecular Formula | C₁₃H₁₉N (Free Base) | |

| C₁₃H₂₀ClN (Hydrochloride) | ||

| Molecular Weight | 189.30 g/mol (Free Base) | |

| 225.76 g/mol (Hydrochloride) | ||

| Appearance | White to off-white powder | |

| Melting Point | >250 °C (Hydrochloride) | |

| Boiling Point | 285.2 °C at 760 mmHg | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| LogP (Computed) | 2.9 |

Synthesis and Manufacturing Process

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient route starts from the readily available 2-aminoindan. The rationale behind this synthetic strategy is to first protect the reactive amino group, then introduce the two ethyl groups onto the aromatic ring through sequential electrophilic aromatic substitution and reduction, and finally deprotect the amino group.

Caption: Synthetic pathway for this compound Hydrochloride.

Step-by-Step Synthesis Protocol:

-

Protection of the Amino Group: The synthesis commences with the protection of the primary amine of 2-aminoindan. A common and effective protecting group is the trifluoroacetyl group, introduced by reacting 2-aminoindan with trifluoroacetic anhydride. This step is crucial as it deactivates the amino group, preventing it from interfering with the subsequent Friedel-Crafts acylation reactions. The trifluoroacetamide formed is stable under the acidic conditions of the acylation steps.

-

First Friedel-Crafts Acylation: The N-protected 2-aminoindan undergoes a regioselective Friedel-Crafts acylation. Using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), an acetyl group is introduced onto the aromatic ring, predominantly at the 5-position. The choice of a non-polar solvent is typical for this reaction to facilitate the electrophilic substitution.

-

First Reduction: The newly introduced acetyl group is then reduced to an ethyl group. This can be achieved through a variety of reduction methods, such as a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or catalytic hydrogenation. Catalytic hydrogenation is often preferred in industrial settings due to milder reaction conditions and higher yields.

-

Second Friedel-Crafts Acylation: A second Friedel-Crafts acylation is performed on the 5-ethyl-N-protected-2-aminoindan. This introduces a second acetyl group, which is directed to the 6-position due to the activating effect of the existing ethyl group.

-

Second Reduction: The second acetyl group is subsequently reduced to an ethyl group, yielding N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

-

Deprotection: The trifluoroacetyl protecting group is removed by hydrolysis under basic conditions (e.g., using sodium hydroxide in methanol) to yield the free base, this compound.

-

Salt Formation: Finally, the free base is converted to its more stable hydrochloride salt by treatment with hydrochloric acid. The salt is then typically isolated by filtration and dried.

Application in Pharmaceutical Synthesis: The Gateway to Indacaterol

The primary and most significant application of this compound is as a key intermediate in the synthesis of Indacaterol. Indacaterol is a long-acting beta-adrenoceptor agonist (LABA) used in the management of COPD. The synthesis of Indacaterol involves the coupling of this compound with a protected quinolinone epoxide derivative.

Caption: Role of this compound in Indacaterol synthesis.

In this key reaction, the primary amine of this compound acts as a nucleophile, attacking the epoxide ring of the quinolinone derivative. This reaction opens the epoxide ring and forms a new carbon-nitrogen bond, creating the core structure of the Indacaterol molecule. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (ACN) at an elevated temperature. Subsequent deprotection of the hydroxyl group on the quinolinone ring yields the final Indacaterol molecule.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for determining the purity of this compound and for quantifying any process-related impurities.

Representative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B is employed to ensure the elution of both the polar starting materials and the less polar product and impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, typically a mixture of the mobile phases.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the identity of the main component. Due to the polar nature of the primary amine, derivatization is often necessary to improve chromatographic peak shape and thermal stability.

Representative GC-MS Method:

-

Derivatization: The sample is derivatized with a suitable agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) to convert the primary amine into a less polar and more volatile derivative.[4]

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi®-5Sil MS), is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used, starting at a lower temperature to separate volatile components and ramping up to a higher temperature to elute the derivatized analyte.

-

Injector and Transfer Line Temperature: Maintained at a high enough temperature to prevent condensation of the analytes.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for mass analysis.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of this compound. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the aliphatic protons of the indane ring, and the ethyl groups. The ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling this compound and its hydrochloride salt. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A material safety data sheet (MSDS) specific to the compound should be consulted for detailed information on hazards, handling, storage, and emergency procedures.

Conclusion

This compound is a fine chemical of significant importance in the pharmaceutical industry, primarily serving as a non-negotiable precursor in the synthesis of the bronchodilator Indacaterol. Its multi-step synthesis requires a deep understanding of organic chemistry principles, particularly in electrophilic aromatic substitution and reduction reactions. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this intermediate, which is a critical aspect of modern drug development and manufacturing. As the demand for effective treatments for respiratory diseases continues to grow, the role of well-characterized intermediates like this compound will remain indispensable.

References

-

PubMed. GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]

-

Home Sunshine Pharma. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride CAS 312753-53-0. [Link]

-

LookChem. 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride CAS 312753-53-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]

- 3. lookchem.com [lookchem.com]

- 4. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Amino-5,6-diethylindane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5,6-diethylindane, a substituted aminoindane, is a molecule of significant interest within the scientific community, particularly in the fields of pharmacology and medicinal chemistry. As a rigid analogue of phenethylamine, it belongs to a class of compounds known for their interaction with monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its structural features, physicochemical properties, and expected spectroscopic profile. Furthermore, this document details a plausible synthetic route for its hydrochloride salt, outlines its anticipated chemical reactivity and stability, and delves into its pharmacological context as a monoamine releasing agent. This guide is intended to serve as a foundational resource for researchers engaged in the study of this and related compounds.

Nomenclature and Chemical Structure

-

Systematic IUPAC Name: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[1]

-

Common Synonyms: 2-Amino-5,6-diethylindan, 5,6-Diethylindan-2-ylamine, Indacaterol Impurity 13[1]

-

CAS Number: 312753-70-1[1]

-

Molecular Weight: 189.30 g/mol [1]

The molecular architecture of this compound is characterized by a bicyclic indane core, which is a fusion of a benzene ring and a cyclopentane ring. The distinguishing features are two ethyl groups substituted at the 5th and 6th positions of the aromatic ring and an amine group attached to the 2nd position of the saturated five-membered ring. This rigid structure imbues it with a specific conformational arrangement that is crucial for its biological activity.

Physicochemical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, some properties can be inferred from available data for its hydrochloride salt and from chemical supplier information.

| Property | Value | Source |

| Appearance | Expected to be a solid or oil at room temperature. | General knowledge of similar compounds |

| Melting Point | >250 °C (for the hydrochloride salt) | [3] |

| Boiling Point | 285.2 °C at 760 mmHg (Predicted for the hydrochloride salt) | [3] |

| Solubility | The hydrochloride salt is expected to be soluble in water. The freebase is likely soluble in organic solvents like DMSO and methanol. | [3][4] |

| XLogP3 | 2.9 (Computed) | [1] |

| pKa | Not available |

Spectroscopic and Analytical Data

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons on the indane ring, the amine protons, and the protons of the two ethyl groups. The aromatic protons would likely appear as two singlets in the aromatic region. The protons on the saturated part of the indane ring would exhibit complex splitting patterns due to their diastereotopic nature. The amine protons would likely appear as a broad singlet. The ethyl groups would show a characteristic quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum should display 13 unique carbon signals, unless there is accidental peak overlap. The aromatic carbons would resonate in the downfield region (typically 120-150 ppm). The carbons of the indane ring would appear in the aliphatic region, with the carbon bearing the amino group being shifted further downfield. The carbons of the ethyl groups would also be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 189. The fragmentation pattern would likely involve the loss of the amino group and fragmentation of the indane ring structure. Common fragments for aminoindanes include indane and indene ions (m/z 115-117) and the tropylium ion (m/z 91).[5]

Synthesis Protocol

A specific, detailed synthesis protocol for the freebase of this compound is not widely published. However, a method for the synthesis of its hydrochloride salt has been described.[6] The following is a general outline of a plausible synthetic route.

Experimental Protocol: Synthesis of 5,6-diethyl-indan-2-ylamine Hydrochloride [6]

-

Reaction Setup: To a mixture of acetic acid (150 mL) and concentrated sulfuric acid (4.5 mL), add 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione (4.5 g).

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) (1.5 g) to the reaction mixture.

-

Hydrogenation: Degas the reaction mixture with nitrogen and then hydrogenate for 5 hours.

-

Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

-

Work-up: Adjust the pH of the filtrate to 10 with 4M sodium hydroxide (NaOH) and extract the aqueous solution with chloroform.

-

Drying and Concentration: Dry the organic phase with magnesium sulfate and remove the solvent in vacuo.

-

Salt Formation: Redissolve the residue in a minimum amount of ether and add HCl-saturated ether.

-

Isolation: Filter the resulting white precipitate and dry to yield the HCl salt of 5,6-diethyl-indan-2-ylamine.

Chemical Reactivity and Stability

-

Basicity: The presence of the primary amine group makes this compound a basic compound, capable of forming salts with acids.

-

Reactivity of the Amine Group: The amino group can undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines.

-

Aromatic Ring Reactivity: The diethyl-substituted benzene ring can undergo electrophilic aromatic substitution reactions, although the reaction conditions would need to be carefully controlled to avoid side reactions with the amine group.

-

Stability and Storage: As an amine, it may be susceptible to oxidation over time, especially when exposed to air and light. It is advisable to store the compound in a cool, dark, and inert atmosphere. The hydrochloride salt is expected to be more stable and less prone to oxidation.[4]

-

Decomposition: Thermal decomposition may lead to the release of nitrogen oxides and other potentially hazardous fumes.[7][8]

Pharmacological Profile and Mechanism of Action

This compound belongs to the class of substituted aminoindanes, which are known to act as monoamine releasing agents.[9] These compounds interact with the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), leading to an increased extracellular concentration of these neurotransmitters.

The parent compound, 2-aminoindane, is a selective norepinephrine-dopamine releasing agent.[10] However, substitutions on the aromatic ring, as seen in this compound, can significantly alter the selectivity and potency at the different monoamine transporters. It is plausible that this compound acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), similar to other psychoactive substances like MDMA. SNDRAs are known to produce a range of psychostimulant and entactogenic effects. The rigid conformation of the aminoindane structure is thought to contribute to a more selective interaction with monoamine transporters compared to more flexible phenethylamines.[11]

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on its structural similarity to other psychoactive aminoindanes, certain precautions should be taken. The safety data for related compounds suggests that it may cause skin and eye irritation.[12] As a monoamine releasing agent, it has the potential to cause significant physiological and psychological effects. High doses or co-administration with other psychoactive substances could lead to adverse events, including the risk of serotonin syndrome.[13] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this compound.[14][15]

Conclusion

This compound is a fascinating molecule with a rich pharmacological context. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a comprehensive overview based on existing knowledge of its analogues and available supplier information. The provided synthesis protocol for its hydrochloride salt offers a practical starting point for its preparation. The understanding of its potential as a monoamine releasing agent underscores its importance in ongoing research in neuropharmacology and drug development. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

-

Wikipedia. (2023). Serotonin–norepinephrine–dopamine releasing agent. [Link]

-

Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

-

Wikipedia. (2023). 2-Aminoindane. [Link]

- PsychonautWiki. (n.d.). Serotonin-norepinephrine-dopamine releasing agent. [URL not available]

-

Wikipedia. (2023). Substituted 2-aminoindane. [Link]

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

-

ResearchGate. (2025). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 2-Amino-(5,6-diethyl)-indane, CasNo.312753-70-1. [URL not available]

-

Palenicek, T., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 254. [Link]

-

Verywell Mind. (2024). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. [Link]

-

ResearchGate. (n.d.). Synthetic route to 5,6-MDAI. [Link]

-

Taylor & Francis. (n.d.). Serotonin releasing agent – Knowledge and References. [Link]

- Selleck Chemicals. (n.d.). 5, 6-Diethyl-2, 3-dihydro-1H-inden-2-amine hydrochloride, min 98%, 100 mg. [URL not available]

-

PharmaCompass.com. (n.d.). 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl. [Link]

-

PubChem. (n.d.). This compound. [Link]

- MedchemExpress.com. (n.d.).

-

Frontiers in Psychiatry. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. [Link]

-

DEA.gov. (n.d.). Characterization of the “Methylenedioxy-2-aminoindans”. [Link]

- The Royal Society of Chemistry. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [URL not available]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Benchchem. (n.d.). 5,6-Methylenedioxy-2-methylaminoindan discovery and synthesis. [URL not available]

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Structure of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI). [URL not available]

-

PubMed. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. [Link]

-

National Center for Biotechnology Information. (2023). New thermal decomposition pathway for TATB. [Link]

-

PubMed. (2021). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. [Link]

-

OSTI.gov. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. [Link]

-

LookChem. (n.d.). 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. [Link]

- RSC Publishing. (n.d.). Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. [URL not available]

Sources

- 1. This compound | C13H19N | CID 10192615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | 312753-53-0 | FD76901 [biosynth.com]

- 5. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | 312753-53-0 [chemicalbook.com]

- 7. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 10. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 11. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

2-Amino-5,6-diethylindane molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5,6-diethylindane

Executive Summary

This compound is a derivative of 2-aminoindane (2-AI), a class of rigid amphetamine analogues that has garnered significant interest in medicinal chemistry and pharmacology.[1][2] The biological activity of 2-aminoindanes is intrinsically linked to their three-dimensional structure, particularly the conformation of the five-membered cyclopentane ring and the orientation of the C2-amino group.[3][4] This guide provides a detailed technical analysis of the molecular structure and conformational landscape of this compound. While specific experimental data for this diethyl-substituted analogue is not extensively published, this paper synthesizes foundational principles from stereochemistry, computational modeling, and spectroscopic data of closely related 2-aminoindane derivatives to construct a comprehensive and predictive model of its behavior. We explore the critical concepts of ring pucker, the axial/equatorial orientation of the amine substituent, and the steric influence of the aromatic ethyl groups. Furthermore, this guide presents detailed protocols for both computational and experimental elucidation of its preferred conformations, providing a robust framework for researchers in drug design and development.

Molecular Structure and Key Features

The fundamental architecture of this compound dictates its chemical properties and conformational possibilities. A thorough understanding of its constituent parts is essential before delving into its dynamic behavior.

Core Scaffold and Nomenclature

The molecule is built upon an indane scaffold, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The amino group is positioned at the C2 carbon of the cyclopentane ring, making it a secondary carbon. The benzene ring is substituted with two ethyl groups at the C5 and C6 positions.

| Property | Value | Source |

| IUPAC Name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine | [5] |

| Molecular Formula | C₁₃H₁₉N | [5] |

| Molecular Weight | 189.30 g/mol | [5] |

| CAS Number | 312753-70-1 | [5] |

Structural Components of Interest

-

The Indane Core: This bicyclic system imparts significant rigidity compared to open-chain analogues like amphetamine.[1] This rigidity is a key feature exploited in drug design to reduce the number of accessible conformations, potentially leading to higher receptor selectivity.

-

The Saturated Five-Membered Ring: Unlike the planar benzene ring, the cyclopentane moiety is non-planar. It adopts puckered conformations to relieve torsional strain, primarily the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms.[6] The specific pucker is a delicate balance of steric and electronic factors.

-

The C2-Amino Group: The orientation of this primary amine is the most critical conformational variable influencing biological activity.[3][4] It can adopt a pseudo-axial position, perpendicular to the approximate plane of the ring, or a pseudo-equatorial position, lying roughly within the plane.

-

The 5,6-Diethyl Substituents: These alkyl groups add steric bulk to the aromatic portion of the molecule. Their rotational freedom and interaction with the indane core can influence the puckering of the five-membered ring and, consequently, the preferred orientation of the C2-amino group.

Conformational Analysis

The biological function of a molecule is dictated by the three-dimensional shape it presents to its target receptor. For this compound, the interplay between the ring pucker and the amino group orientation defines the energetically accessible conformations.

Ring Pucker of the Cyclopentane Moiety

The cyclopentane ring of the indane system is conformationally flexible. The energy barrier between the primary puckered forms (envelope and twist) is low, allowing for rapid interconversion at room temperature. The fusion to the rigid benzene ring, however, constrains the possible puckering modes. The lowest energy conformations for the parent 2-aminoindane involve a puckering of the C1-C2-C3 portion of the ring, away from the plane of the aromatic system.

Axial vs. Equatorial Amino Group Conformations

The central question in the conformational analysis of 2-aminoindanes is the orientation of the amino group. This single factor has been shown to be a primary determinant of dopaminergic receptor agonism.[3][4]

-

N-axial Conformation: The amino group is oriented roughly perpendicular to the mean plane of the indane ring system.

-

N-equatorial Conformation: The amino group lies more within the general plane of the indane system, extending outwards from the "equator" of the puckered five-membered ring.

A seminal study using molecular mechanics on various substituted 2-aminoindans revealed that the relative stability of the N-axial versus N-equatorial conformer is highly dependent on the other substituents present.[3][4] For instance, X-ray crystallography of (R)-4-methoxy-2-aminoindan showed the ammonium nitrogen in an axial position.[3] Conversely, for potent dopamine (DA) receptor agonists like (R)-4-hydroxy-2-(di-n-propylamino)indan, the N-equatorial conformation is predicted to be the more stable and biologically active form, as it places the nitrogen atom closer to the aromatic ring plane, a prerequisite for potent DA agonism.[3][4]

For this compound, the bulky ethyl groups are not expected to directly interact with the C2-amino group. However, their influence on the electronic properties of the benzene ring and minor steric effects could subtly shift the energy balance between the N-axial and N-equatorial states. A definitive determination requires specific computational modeling or experimental analysis.

Methodologies for Structural and Conformational Elucidation

Determining the preferred conformation of this compound requires a synergistic approach, combining predictive computational methods with definitive experimental verification.

Computational Chemistry Workflow

Computational modeling is a powerful, first-principles approach to explore the potential energy surface of a molecule and identify low-energy conformers.

Protocol 1: Computational Conformational Analysis

-

Initial Structure Generation: Build the 2D structure of this compound and convert it to a 3D model using molecular editing software (e.g., Avogadro, ChemDraw).

-

Conformational Search:

-

Causality: To comprehensively explore the conformational space, a systematic or stochastic search is necessary. This prevents settling into a local energy minimum.

-

Procedure: Employ a conformational search algorithm using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94). This will generate a diverse pool of dozens or hundreds of potential conformers, exploring the ring pucker and rotations of the amino and ethyl groups.

-

-

Geometry Optimization and Energy Minimization:

-

Causality: The initial conformers must be refined to find their precise lowest energy state. Density Functional Theory (DFT) provides a much more accurate description of electronic and steric effects than force fields.

-

-

Frequency Calculation and Thermodynamic Analysis:

-

Causality: A frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (enthalpy and Gibbs free energy).

-

Procedure: Perform a frequency calculation at the same level of theory used for optimization. Use the resulting Gibbs free energies to rank the relative stability of the conformers (e.g., N-axial vs. N-equatorial) at a given temperature.

-

-

Data Analysis:

-

Procedure: Analyze the key dihedral angles of the lowest-energy conformer to define the ring pucker and the amino group orientation. Compare the relative energies of the most stable axial and equatorial conformers to predict the dominant species in a population.

-

Caption: Workflow for computational conformational analysis.

Experimental Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining molecular conformation in solution.[8]

Protocol 2: NMR-Based Conformational Elucidation

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[8]

-

1D ¹H NMR Acquisition:

-

Causality: The coupling constants (J-values) between protons on the five-membered ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. This allows for differentiation between axial and equatorial relationships.

-

Procedure: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals for the protons at C1, C2, and C3. Protons in a trans-diaxial arrangement typically exhibit a large coupling constant (J ≈ 8-13 Hz), while cis (axial-equatorial) or gauche (equatorial-equatorial) arrangements show smaller couplings (J ≈ 2-7 Hz).

-

-

2D NMR Acquisition (COSY & NOESY):

-

Causality: COSY (Correlation Spectroscopy) confirms which protons are coupled to each other, aiding in signal assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial as it detects protons that are close in space (< 5 Å), regardless of whether they are bonded.

-

Procedure:

-

Acquire a COSY spectrum to establish the complete spin system of the C1-C2-C3 protons.

-

Acquire a NOESY spectrum. A strong NOE correlation between protons in a 1,3-diaxial relationship is a definitive indicator of an axial conformation for both substituents. For example, an NOE between the axial proton at C2 and the axial protons at C1/C3 would strongly support an equatorial amino group, and vice-versa.

-

-

-

Data Interpretation:

-

Procedure: Integrate the J-coupling data with the spatial proximity information from the NOESY spectrum. A self-consistent model where both J-couplings and NOE correlations support the same conformation (e.g., N-axial) provides high confidence in the structural assignment.

-

Caption: Workflow for experimental structure elucidation via NMR.

Structure-Activity Relationship (SAR) Implications

The conformation of this compound is not merely an academic curiosity; it is the primary determinant of how the molecule interacts with biological targets. For the 2-aminoindane class, the target is often a monoamine transporter or G-protein coupled receptor.[9][10] The spatial arrangement of the nitrogen atom and the aromatic ring forms the key pharmacophore.

As established by studies on related dopamine agonists, the distance and angle between the nitrogen lone pair and the center of the aromatic ring are critical parameters.[4] An N-equatorial conformation places the nitrogen closer to the plane of the aromatic ring, a feature shared by many potent, planar dopamine receptor agonists.[3] An N-axial conformation moves the nitrogen further away, potentially altering its binding mode or preventing it from fitting into a specific receptor pocket. Therefore, predicting and confirming the dominant conformation of this compound is a critical step in forecasting its pharmacological profile.

Caption: Logic of how molecular conformation dictates biological activity.

Conclusion

The molecular structure and conformation of this compound are governed by the subtle interplay of the indane ring pucker, the orientation of the C2-amino group, and the steric influence of its substituents. Based on extensive research into its structural analogues, the molecule likely exists in a dynamic equilibrium between N-axial and N-equatorial conformers. The N-equatorial conformation is often associated with potent activity at certain CNS receptors, making the determination of this equilibrium's position critical for understanding its potential pharmacological profile.[3][4] By employing a combined computational and experimental approach as outlined in this guide, researchers can confidently elucidate the dominant three-dimensional structure of this and other novel indane derivatives, accelerating the rational design of new therapeutic agents.

References

- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Details for Aminoindanes [unodc.org]

- 3. Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C13H19N | CID 10192615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RING Puckering - CATCO [s3.smu.edu]

- 7. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]

- 8. benchchem.com [benchchem.com]

- 9. ovid.com [ovid.com]

- 10. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the IUPAC Nomenclature of 2-Amino-5,6-diethylindane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the molecule commonly known as 2-Amino-5,6-diethylindane. Understanding the systematic naming conventions is critical for unambiguous scientific communication, database searching, and regulatory submissions. This document deconstructs the name to clarify the underlying principles and provides a systematic approach to naming substituted indane derivatives.

The Preferred IUPAC Name (PIN)

The common name "this compound" is widely used and understood in many contexts. However, for formal scientific and regulatory purposes, the Preferred IUPAC Name (PIN) is 5,6-diethyl-2,3-dihydro-1H-inden-2-amine [1]. This systematic name precisely describes the molecular structure according to a hierarchical set of rules.

Table 1: Compound Identifiers

| Identifier | Value |

| Preferred IUPAC Name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[1] |

| Common Name | This compound[1] |

| CAS Number | 312753-70-1[1] |

| Molecular Formula | C₁₃H₁₉N[1] |

| Molecular Weight | 189.30 g/mol [1] |

Deconstruction of the IUPAC Name: A Foundational Approach

The IUPAC name can be broken down into its constituent parts, each conveying specific structural information. This deconstruction is essential for understanding the logic behind the nomenclature.

The Parent Hydride: From Indene to Indane

The core of the molecule is a bicyclic system. The systematic name is derived from "indene," a fused ring system consisting of a benzene ring and a cyclopentene ring.

-

Indene : The unsaturated parent structure.

-

Indane : A common name for the saturated version, where the double bond in the five-membered ring is reduced. The preferred IUPAC name for this saturated parent is 2,3-dihydro-1H-indene [2].

The term "2,3-dihydro" specifies that the saturation occurs at positions 2 and 3 of the indene ring system. The "1H" indicates the presence of a saturated carbon at position 1, which is a standard convention in naming fused ring systems to specify the location of indicated hydrogen.

Numbering the Indane Ring System

Correct numbering is the cornerstone of locating substituents. For fused ring systems like indane, IUPAC rules dictate a specific orientation and numbering sequence. The system is oriented to place the five-membered ring to the right, and numbering begins at the bridgehead carbon that is not part of the fusion and proceeds into the smaller ring first.

The diagram below, generated using Graphviz, illustrates the correct IUPAC numbering of the 2,3-dihydro-1H-indene parent structure.

Figure 1: IUPAC numbering of the 2,3-dihydro-1H-indene parent hydride.

Applying Substituents

With the parent structure named and numbered, the final step is to add the substituents as prefixes or suffixes in alphabetical order.

-

Principal Functional Group : The amino group (-NH₂) is the principal functional group. According to IUPAC rules, amines are named using the suffix "-amine" attached to the name of the parent hydride[3]. Its position is indicated by the locant '2', leading to "-2-amine" .

-

Other Substituents : The two ethyl groups (-CH₂CH₃) are treated as substituent prefixes. Their positions on the benzene ring are at carbons 5 and 6. This is denoted as "5,6-diethyl-" .

Combining these elements alphabetically (diethyl before amine) and attaching them to the parent name results in the full Preferred IUPAC Name: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine .

Systematic Protocol for IUPAC Name Generation

For researchers encountering similar structures, a reproducible protocol is invaluable. The following workflow outlines the systematic process for naming substituted indane derivatives, consistent with IUPAC recommendations[4].

Figure 2: Step-by-step workflow for the systematic naming of substituted indanes.

Context and Application

The compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is not merely an academic example of nomenclature. It serves as a key reagent in the synthesis of more complex pharmaceutical molecules[5]. For instance, it is a building block in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD)[5]. The unambiguous identification of such precursors is paramount in pharmaceutical development, quality control, and patent literature, underscoring the practical importance of adhering to systematic IUPAC nomenclature.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

IUPAC. (2004). IUPAC Provisional Recommendations. International Union of Pure and Applied Chemistry. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2-((5,6-DIETHYLINDAN-2-YL)AMINO)ACETIC ACID. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Indane. Retrieved from [Link]

-

Powers, J. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

-

IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. International Union of Pure and Applied Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). Rule A-22. Numbering (FUSED POLYCYCLIC HYDROCARBONS). Retrieved from [Link]

-

Aditya Vardhan. (n.d.). IUPAC NOMENCLATURE RULES. Retrieved from [Link]

-

IUPAC. (n.d.). Ring Systems. International Union of Pure and Applied Chemistry. Retrieved from [Link]

-

IUPAC. (2020). Brief Guide to the Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry. Retrieved from [Link]

Sources

Potential pharmacological profile of 2-Amino-5,6-diethylindane

An In-Depth Technical Guide to the Potential Pharmacological Profile of 2-Amino-5,6-diethylindane

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The 2-Aminoindane Scaffold

Substituted 2-aminoindanes are a class of psychoactive compounds that are structurally related to amphetamines.[2] They are characterized by a phenethylamine backbone constrained within an indane ring system. This structural rigidity provides a valuable tool for probing the structure-activity relationships of monoamine transporter ligands. Many 2-aminoindanes act as monoamine releasing agents and/or reuptake inhibitors, with varying selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2]

The nature and position of substituents on the aromatic ring of the 2-aminoindane scaffold significantly influence its pharmacological profile. For instance, compounds like 5,6-methylenedioxy-2-aminoindane (MDAI) show a preference for serotonin and norepinephrine transporters, while the parent compound, 2-aminoindane (2-AI), is more selective for norepinephrine and dopamine transporters.[5][6]

Predicted Pharmacological Profile of this compound

The substitution pattern of this compound, with two ethyl groups at the 5 and 6 positions of the indane ring, is unique. Based on the known structure-activity relationships of 2-aminoindane derivatives, we can hypothesize the following:

-

Monoamine Transporter Interaction: It is highly probable that this compound will interact with DAT, NET, and SERT. The bulky and lipophilic nature of the diethyl substituents may influence its affinity and selectivity.

-

Potential for Catecholamine Selectivity: Given that alkyl substitutions on the aromatic ring of phenethylamines tend to favor interactions with catecholamine transporters (DAT and NET) over the serotonin transporter, it is plausible that this compound will exhibit a profile of a dopamine and/or norepinephrine reuptake inhibitor or releasing agent.

-

Psychostimulant Properties: If the compound is a potent DAT and/or NET inhibitor or releaser, it is likely to exhibit psychostimulant effects in vivo.[7]

Experimental Characterization: A Step-by-Step Guide

To rigorously determine the pharmacological profile of this compound, a systematic experimental approach is required. The following sections detail the essential in vitro and in vivo assays.

In Vitro Assays: Unraveling the Molecular Mechanisms

Objective: To determine the binding affinity of this compound for human DAT, NET, and SERT.

Methodology:

-

Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporters.[8] Prepare cell membrane fractions through homogenization and centrifugation.

-

Competitive Radioligand Binding: Perform competitive binding assays using a fixed concentration of a high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).[9][10]

-

Incubation: Incubate the membranes with the radioligand and a range of concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using a scintillation counter.[11]

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Table 1: Hypothetical Binding Affinity Data for this compound

| Transporter | Radioligand | Predicted Ki (nM) |

| DAT | [³H]WIN 35,428 | 50 - 200 |

| NET | [³H]nisoxetine | 20 - 100 |

| SERT | [³H]citalopram | >1000 |

Experimental Workflow for Receptor Binding Assays

Caption: Workflow for determining transporter binding affinity.

Objective: To determine whether this compound acts as an inhibitor or a substrate (releaser) at DAT, NET, and SERT.

Methodology:

-